

PF-AKT400 Chemical Profile

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Compound Focus: PF-AKT400

Cat. No.: S548344

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The table below summarizes the available information on **PF-AKT400** from a commercial supplier [1].

Property	Description
Name	PF-AKT400
Catalog Number	16476807
Other Names	AKT protein kinase inhibitor
CAS Number	1004990-28-6
Molecular Formula	C ₂₀ H ₂₂ F ₂ N ₆ O
Molecular Weight	400.43 g/mol
Purity	≥ 98.0%
Physical Form	White solid
Solubility	≥ 100 mg/mL in DMSO (249.73 mM)
Mechanism	Broadly selective, potent, ATP-competitive Akt inhibitor
Reported IC ₅₀	0.5 nM for PKBα (Akt1); 900-fold selectivity over PKA (IC ₅₀ = 450 nM)
Storage	Consult product documentation

Property	Description
Handling	For research use only

How to Proceed with Your Research

Since the specific data for U87 cells is not available, here are steps you can take to acquire the necessary information:

- **Contact Suppliers Directly:** Reach out to the manufacturer (MedChemExpress) or distributors for any unpublished technical data or application notes.
- **Consult Scientific Literature:** Perform a thorough search on platforms like PubMed and Google Scholar for recent journal articles that may have used **PF-AKT400** in glioblastoma research.
- **Validate Experimentally:** You may need to determine the IC_{50} in your own laboratory. The general protocols from recent studies on U87 cells can serve as a reference [2] [3].

General Experimental Workflow for Determining IC_{50} in U87 Cells

Although data on **PF-AKT400** is unavailable, the methodology for determining its IC_{50} on U87 glioblastoma cells would follow standard principles. The diagram below outlines a potential experimental workflow, integrating common cell culture and assay techniques [2] [3].

Detailed Protocol Steps

1. Cell Culture and Seeding [2] [3]

- **Cell Line:** Use human glioblastoma U87 cells. The specific subtype used in [2] was U87eGFP.
- **Culture Conditions:** Maintain cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with **10% fetal bovine serum (FBS)**, **1% Penicillin-Streptomycin**, and **2 mM L-glutamine**. Incubate at **37°C in a humidified atmosphere of 5% CO₂**.
- **Seeding for Assay:** On the day before treatment, harvest and seed cells into 96-well plates at a density of **5,000 cells per well** in 100 μ L of complete medium. Allow cells to adhere overnight.

2. Drug Preparation and Treatment [2] [1]

- **Stock Solution:** Prepare a high-concentration stock solution of **PF-AKT400** in **DMSO**. The supplier information indicates high solubility (≥ 100 mg/mL).
- **Working Dilutions:** Serially dilute the stock solution in complete cell culture medium to create a range of concentrations. A typical range might be from micromolar to low nanomolar concentrations. Include a vehicle control (DMSO at the same final concentration as in treated wells, typically $<0.5\%$).
- **Treatment:** After 24 hours, aspirate the medium from the 96-well plate and add 200 μL of the various **PF-AKT400** dilutions to the wells. Treat cells for **72 hours**.

3. Cell Viability Assessment (MTT/CCK-8 Assay) [2] [3]

- **Assay Principle:** These assays measure the metabolic activity of cells, which correlates with cell viability.
- **CCK-8 Protocol:** After the 72-hour treatment, aspirate the drug-containing medium. Add 200 μL of a **10% CCK-8 solution** in fresh complete medium to each well. Incubate the plate for **1.5 hours at 37°C**. Measure the absorbance at **450 nm** using a microplate reader [2].
- **MTT Protocol:** Alternatively, add 20 μL of **MTT solution (5 mg/mL)** directly to the wells. Incubate for **4 hours at 37°C**. Carefully remove the medium and add **150 μL of DMSO** to each well to dissolve the formazan crystals. Measure the absorbance at **490 nm** or **595 nm** [3].

4. Data Analysis and IC₅₀ Calculation

- **Calculation:** Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
- **Formula:** $\% \text{ Viability} = (\text{Absorbance}_{\{\text{treated}\}} / \text{Absorbance}_{\{\text{control}\}}) \times 100$
- **IC₅₀ Determination:** Input the % viability values and corresponding drug concentrations into non-linear regression analysis software, such as **GraphPad Prism**. The IC₅₀ is the concentration that inhibits cell viability by 50% compared to the control.

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References

1. - PF , MedChemExpress 5 mg | Buy Online | Medchem Express AKT 400 [fishersci.co.uk]
2. Disruption of Glioblastoma Multiforme Cell Circuits with ... - PMC [pmc.ncbi.nlm.nih.gov]

3. Daphnoretin inhibits glioblastoma cell proliferation and ... [jcancer.org]

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Available at: [<https://www.smolecule.com/products/b548344#pf-akt400-u87-cells-ic50>]

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